4-Iodobenzotrifluoride
Overview
Description
4-Iodobenzotrifluoride, also known as 1-iodo-4-(trifluoromethyl)benzene, is an organic compound with the molecular formula C7H4F3I. It is a clear red to pink liquid with the odor of halogenated benzene. This compound is insoluble in water but miscible with organic solvents such as benzene, toluene, ethanol, ether, and halogenated hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodobenzotrifluoride can be synthesized through two primary methods:
-
Diazotization and Iodination of 4-Aminobenzotrifluoride: : This method involves the diazotization of 4-aminobenzotrifluoride followed by iodination. The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of potassium iodide for iodination .
-
Direct Iodination of Trifluorotoluene: : In this method, trifluorotoluene is directly iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. This method is more environmentally friendly as it produces less waste compared to the diazotization method .
Industrial Production Methods
Industrial production of this compound generally follows the direct iodination method due to its simplicity and lower environmental impact. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
4-Iodobenzotrifluoride undergoes various types of chemical reactions, including:
-
Substitution Reactions: : It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, it undergoes aminocarbonylation in dimethylformamide using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide .
-
Cross-Coupling Reactions: : It is commonly used in cross-coupling reactions such as the Mizoroki-Heck reaction and the Sonogashira reaction. In the Mizoroki-Heck reaction, it reacts with acrylic acid to form 4-trifluoromethylcinnamic acid . In the Sonogashira reaction, it couples with phenylacetylenes to form substituted alkynes .
-
Oxidation and Reduction Reactions: : Although less common, this compound can undergo oxidation and reduction reactions under specific conditions. For instance, it can be reduced to 4-trifluoromethylbenzene using reducing agents like lithium aluminum hydride .
Scientific Research Applications
4-Iodobenzotrifluoride has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
-
Biology: : It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals .
-
Medicine: : It is used in the development of diagnostic agents and therapeutic drugs due to its ability to undergo various chemical modifications .
-
Industry: : It is employed in the manufacture of specialty chemicals, including dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 4-iodobenzotrifluoride in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing trifluoromethyl group. This activation facilitates nucleophilic substitution and cross-coupling reactions. The iodine atom serves as a leaving group, making the compound highly reactive in these reactions .
Comparison with Similar Compounds
4-Iodobenzotrifluoride can be compared with other halogenated benzotrifluorides, such as:
-
4-Bromobenzotrifluoride: : Similar to this compound but with a bromine atom instead of iodine. It is less reactive in substitution reactions due to the lower leaving group ability of bromine compared to iodine .
-
4-Chlorobenzotrifluoride: : Contains a chlorine atom instead of iodine. It is even less reactive than 4-bromobenzotrifluoride in substitution reactions .
-
4-Fluorobenzotrifluoride: : Contains a fluorine atom, which is the least reactive among the halogens in substitution reactions .
This compound is unique due to the high reactivity of the iodine atom, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-iodo-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGRFPGOGCHDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060012 | |
Record name | lpha,alpha,alpha-Trifluoro-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-13-0 | |
Record name | 1-Iodo-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-iodo-4-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-iodo-4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | lpha,alpha,alpha-Trifluoro-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-4-iodotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Iodobenzotrifluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM9YCH292P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 4-Iodobenzotrifluoride play in the context of the copper-free Sonogashira cross-coupling reaction?
A1: this compound serves as a model electrophile in studies investigating the mechanism of the copper-free Sonogashira cross-coupling reaction []. By reacting it with various para-substituted phenylacetylenes in the presence of a Pd2(dba)3·CHCl3−AsPh3 catalyst system, researchers can analyze reaction kinetics and product formation to gain insights into the mechanistic pathways. This helps determine how the electronic nature of the alkyne influences the reaction rate and whether the reaction proceeds through a carbopalladation mechanism or alternative routes.
Q2: Can you elaborate on the degradation pathway of PhI(OAc)(CF3) and how this compound is involved?
A2: The hypervalent iodine reagent PhI(OAc)(CF3) is known to be highly reactive and prone to degradation []. Through ESI-MS and GC-MS analysis, researchers identified this compound as one of the major volatile products formed during this degradation process. The proposed mechanism suggests the formation of a PhICF3+ intermediate, which can then undergo further reactions to yield various products, including this compound. This highlights a potential side reaction that could impact the efficiency of reactions utilizing PhI(OAc)(CF3) as a trifluoromethylation reagent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.